molecular formula C17H13N5O B13446790 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13446790
M. Wt: 303.32 g/mol
InChI Key: UHEYNNXOPKMSPN-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that serves as a scaffold for kinase inhibitors. Its core structure allows for diverse substitutions at the 1- and 3-positions, enabling modulation of biological activity and selectivity. The 3-phenoxyphenyl group contributes to hydrophobic interactions in kinase binding pockets, making it relevant in oncology drug development. This compound shares structural similarities with inhibitors targeting Src, Bruton’s tyrosine kinase (BTK), and RET kinases, which are critical in cancers like triple-negative breast cancer (TNBC) and mantle cell lymphoma (MCL) .

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-5-4-8-13(9-11)23-12-6-2-1-3-7-12/h1-10H,(H3,18,19,20,21,22)

InChI Key

UHEYNNXOPKMSPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C4C(=NC=NC4=NN3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 3-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Substituent Impact on Activity
Compound Substituent Target Kinase IC50/Activity Biological Model References
Target compound 3-(3-phenoxyphenyl) Src/BTK (inferred) Not explicitly reported TNBC, MCL (theoretical)
13an (Derivative) Phenylethynyl + cyclohexyl Src, KDR 0.003 μM (Src) TNBC models
PP2 4-Chlorophenyl, tert-butyl Src Effective in vivo Rat cortical spreading depression
Ibrutinib intermediate 4-Phenoxyphenyl BTK N/A (intermediate) MCL treatment
Compound 7a Hydrophobic side chain RET 100 nM MCF-7 breast cancer
Compound 36 Dimethoxy phenyl ATP-binding site 9.8 nM Anti-breast cancer

Key Observations :

  • Phenylethynyl Derivatives : 3-(Phenylethynyl) analogs (e.g., 13an) exhibit potent Src inhibition (IC50 = 0.003 μM) and anti-TNBC activity due to enhanced hydrophobic interactions and kinase domain engagement .
  • Thienopyrimidine Hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, synthesized via Vilsmeier–Haack reagent, show high yields (82%) but require further biological characterization .
  • BTK Inhibitors: 3-(6-Phenoxypyridin-3-yl) analogs demonstrate improved selectivity for BTK in MCL, highlighting the role of pyridine substitution in kinase specificity .
  • Halogenated Analogs : PP2 (3-(4-chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a potent Src inhibitor, whereas PP3 (negative control) lacks activity, emphasizing substituent criticality .

Structural Modifications and Structure-Activity Relationships (SAR)

  • Hydrophobic Extensions : Bulky substituents (e.g., phenylethynyl in 13an or naphthyl in 3f) improve potency by occupying hydrophobic kinase pockets but may reduce solubility .
  • Electron-Withdrawing Groups : Halogens (e.g., 4-chlorophenyl in PP2) enhance binding affinity through electrostatic interactions, while methoxy groups (e.g., compound 36) optimize hydrophobic contacts .

Pharmacokinetic and Selectivity Profiles

  • Toxicity : Phenylethynyl derivatives (e.g., 13an) address toxicity concerns via structural optimization, achieving lower toxicity while retaining efficacy .

Critical Insights :

  • The Vilsmeier–Haack method enables efficient formylation and cyclization, while Suzuki coupling allows modular diversification of substituents .
  • Mitsunobu reactions are pivotal for introducing chiral centers in BTK inhibitors like ibrutinib intermediates .

Biological Activity

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 330786-24-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H13N5O
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 330786-24-8

The compound is recognized primarily for its role as an intermediate in the synthesis of Ibrutinib, a selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a target for therapies in various hematological malignancies. The mechanism involves the irreversible binding of the compound to the active site of BTK, inhibiting its activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties. For instance, compounds that share structural similarities with 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown significant inhibition against various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by targeting specific kinases involved in cell cycle regulation .

Case Studies

  • Inhibition of BTK : A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against BTK. The compound's ability to bind covalently to Cys481 in BTK was highlighted as a key feature contributing to its therapeutic efficacy .
  • Selectivity Against Other Kinases : Another investigation revealed that certain derivatives exhibited selectivity towards other kinases such as PI3K and ERK, suggesting a broader potential for therapeutic applications beyond hematological cancers .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
BTK InhibitionBruton's Tyrosine Kinase0.488
Cancer Cell ApoptosisVarious Tumor CellsVaries
Selective Kinase InhibitionPI3K, ERKVaries

Synthesis and Development

The synthesis of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes methods such as Suzuki coupling and Mitsunobu reactions to introduce the phenoxy substituent effectively .

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

  • Hydrophobic extensions : Adding bulky groups (e.g., cyclopentyl or 3-methylbenzyl) enhances selectivity by occupying hydrophobic pockets near the ATP-binding cleft .
  • Core substitution : Replacing the pyrazolo[3,4-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine (PrP) alters binding kinetics, as seen in CpCDPK1 inhibitors .
  • Docking studies : Use tools like AutoDock to predict interactions with kinase domains and guide rational design .

How to resolve contradictions between in vitro enzymatic and cellular activity data?

Advanced Data Analysis
Discrepancies often arise from:

  • Cell permeability : Use LC-MS to quantify intracellular concentrations .
  • Off-target effects : Validate with kinase profiling panels (e.g., 50+ kinases) .
  • Efflux pumps : Co-administer inhibitors (e.g., verapamil) to assess P-gp-mediated efflux .

What strategies mitigate toxicity in preclinical models?

Q. Advanced Pharmacokinetics/Pharmacodynamics (PK/PD)

  • Solubility enhancement : Introduce polar groups (e.g., hydroxycyclohexyl) to improve bioavailability .
  • Toxicity screens : Monitor liver enzymes (ALT/AST) and body weight in murine models .
  • Metabolite profiling : Identify toxic metabolites via LC-MS/MS and modify labile functional groups .

How to validate target engagement in complex biological systems?

Q. Advanced Mechanistic Studies

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink the compound to its target in live cells .
  • Cryo-EM/X-ray crystallography : Resolve binding modes in kinase-inhibitor complexes .
  • Knockout models : Use CRISPR/Cas9 to delete the target kinase and confirm phenotype rescue .

How does the compound interact with biomolecular condensates in cellular environments?

Advanced Biophysical Context
Studies on Fyn kinase show that pyrazolo[3,4-d]pyrimidine analogs (e.g., PP2) retain activity even when kinases cluster into nanodomains. Use super-resolution microscopy (e.g., PALM) to track inhibitor localization relative to condensates .

What computational tools predict off-target interactions?

Q. Advanced Bioinformatics

  • Phylogenetic analysis : Compare kinase ATP-binding domains to identify conserved residues prone to off-target binding .
  • Machine learning : Train models on ChEMBL data to predict polypharmacology .

How to optimize dosing regimens in in vivo studies?

Q. Advanced Preclinical Translation

  • Pharmacokinetic modeling : Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC using non-compartmental analysis .
  • Tolerability testing : Use stepwise dose escalation (e.g., 10–100 mg/kg) in rodents to establish MTD .

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